molecular formula C9H10O2 B167448 2-Hydroxy-4,5-dimethylbenzaldehyde CAS No. 1666-03-1

2-Hydroxy-4,5-dimethylbenzaldehyde

Cat. No. B167448
CAS RN: 1666-03-1
M. Wt: 150.17 g/mol
InChI Key: PWFKERWVXUISSK-UHFFFAOYSA-N
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Description

2-Hydroxy-4,5-dimethylbenzaldehyde is a chemical compound with the molecular formula C9H10O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-4,5-dimethylbenzaldehyde consists of nine carbon atoms, ten hydrogen atoms, and two oxygen atoms . The molecular weight is 150.17 .


Physical And Chemical Properties Analysis

2-Hydroxy-4,5-dimethylbenzaldehyde is a solid at room temperature . It has a molecular weight of 150.17 . The melting point is between 67-70°C .

Scientific Research Applications

Feedstock Material for Pharmaceutical and Perfume Industries

Substituted hydroxybenzaldehydes, including 2-Hydroxy-4,5-dimethylbenzaldehyde, serve as important feedstock materials in the pharmaceutical and perfume industries. They are mainly produced through the selective oxidation of aromatic methyl groups, a process that is often challenging and typically results in the formation of carboxylic acid derivatives. However, innovations in catalytic oxidation, such as the use of copper-containing enzymes like vanillyl alcohol oxidase or laccase, have shown promise in selectively producing the aromatic aldehyde functional group from a methyl group, thus enhancing the production process of these valuable intermediates for drug preparation and other applications (Boldron et al., 2005).

Biocatalysis in Multistep Oxidation

The compound has been explored in the context of biocatalysis, specifically in the efficient multistep oxidation of pseudocumene to 3,4-dimethylbenzaldehyde. Using a two-liquid phase concept, whole cell biocatalytic systems have been developed, demonstrating the compound’s relevance in complex kinetic multistep reactions. This approach, utilizing recombinant Escherichia coli cells for the expression of specific genes, has proven effective in selectively producing 3,4-dimethylbenzaldehyde, showcasing the potential of 2-Hydroxy-4,5-dimethylbenzaldehyde in facilitating and optimizing biotransformation processes (Bühler et al., 2003).

Synthesis of 2,4-Dimethylbenzaldehyde

The synthesis of 2,4-dimethylbenzaldehyde from m-xylene and CO, under specific catalytic conditions, highlights the compound's significance in chemical synthesis. The process involves the catalysis of powdery and anhydrous AlCl3, showcasing an optimized reaction that yields high-quality 2,4-dimethylbenzaldehyde. This application underlines the potential of 2-Hydroxy-4,5-dimethylbenzaldehyde in industrial chemical synthesis, offering a pathway to high-yield production of valuable chemical compounds (Wu Yu-long, 2008).

Safety And Hazards

2-Hydroxy-4,5-dimethylbenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

As 2-Hydroxy-4,5-dimethylbenzaldehyde is primarily used for research and development purposes, future directions would likely involve further exploration of its properties and potential applications in various fields of study .

properties

IUPAC Name

2-hydroxy-4,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-3-8(5-10)9(11)4-7(6)2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFKERWVXUISSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428273
Record name 2-hydroxy-4,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4,5-dimethylbenzaldehyde

CAS RN

1666-03-1
Record name 2-Hydroxy-4,5-dimethylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1666-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydroxy-4,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-4,5-dimethylbenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
W Baker, JFW McOmie, D Miles - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… o-4-Xylenol and hexamine in acetic acid gave 2-hydroxy-4 : 5-dimethylbenzaldehyde (I) (aldehyde synthesis of Duff and Bills, J., 1932, 1987; 1934, 1305), which was nitrated to 2-…
Number of citations: 3 pubs.rsc.org
G Schraa, BM Bethe, ARW Van Neerven… - Antonie van …, 1987 - Springer
In an attempt to obtain bacteria growing on 1,2-dimethylbenzene as sole carbon and energy source two different strains were isolated. One was identified as an Arthrobacter strain, the …
Number of citations: 75 link.springer.com
LM Liggett - 1943 - search.proquest.com
The synthesis of o-hydroxyaldehydes The synthesis of o-hydroxyaldehydes Abstract Abstract not available. Full Text INFORMATION TO USERS This manuscript has been …
Number of citations: 4 search.proquest.com
LM Liggett, H Diehl - Proceedings of the Iowa Academy of …, 1945 - scholarworks.uni.edu
Moderate quantities of a large number of o-hydroxyaldehydes were required for certain investigations being conducted in this laboratory. Numerous attempts to modify and improve the …
Number of citations: 27 scholarworks.uni.edu
H NH, H OH - thieme-connect.com
Aromatic aldehydes belong to one of the most important classes of compounds and are used as starting materials for a great number of chemical processes. Although the need for …
Number of citations: 0 www.thieme-connect.com
W Cocker, BE Cross, AK Fateen, C Lipman… - Journal of the …, 1950 - pubs.rsc.org
… 2-Hydroxy-4 : 5-dimethylbenzaldehyde (2.55 g.) , prepared by the modification of the Gattermann reaction described by Adams and Levine (J. Amev. Chem. …
Number of citations: 0 pubs.rsc.org
JA Willemse - 2008 - search.proquest.com
Sasol endeavors to expand its current business through the beneficiation of commodity feed streams having marginal value into high-value chemicals via cost-effective processes. In …
Number of citations: 1 search.proquest.com
KA Niederer - 2020 - search.proquest.com
Part I: A simple monomeric vanadium species combined with a Brønsted or Lewis acid additive is found to effect the asymmetric oxidative ortho− ortho coupling of simple 2-…
Number of citations: 3 search.proquest.com

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